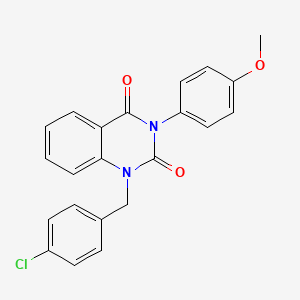
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Antitumor Properties
Quinazoline-2,4-dione derivatives have been identified to possess significant antitumor properties. A study by Zhou, Xie, and Liu (2013) developed an improved synthesis method for these derivatives, revealing that certain compounds significantly inhibited the growth of multiple human tumor cell lines. The structure-activity relationship analysis indicated that the chlorophenethylureido substituent was crucial for optimal activity, particularly in o-chlorophenethylurea derivatives (Zhou et al., 2013).
Herbicidal Activity
Wang et al. (2014) synthesized a series of triketone-containing quinazoline-2,4-dione derivatives to explore new herbicides. These compounds exhibited broad-spectrum weed control and excellent crop selectivity, showing better performance than mesotrione, a commercial herbicide. The structure-activity relationship study suggested the quinazoline-2,4-dione motif significantly impacts herbicide activity (Wang et al., 2014).
Structural and Molecular Studies
Research into the synthesis, crystal, and molecular structure of quinazoline-2,4-dione derivatives has provided insights into their potential interactions with proteins, contributing to the development of targeted therapies. Wu et al. (2022) synthesized and characterized a derivative, highlighting its favorable interaction with the SHP2 protein, suggesting its potential in targeted cancer therapy (Wu et al., 2022).
Green Chemistry Synthesis
A notable advancement in the synthesis of quinazoline-2,4-dione derivatives emphasizes environmental sustainability. Rajesh et al. (2011) described an L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones in water, showcasing the method's high atom economy and absence of extraction and chromatographic purification steps. This approach represents a significant contribution to green chemistry practices (Rajesh et al., 2011).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of quinazoline-2,4-dione derivatives have also been directed toward antimicrobial and antifungal applications. Malik et al. (2011) investigated fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV in cultured Mycobacterium smegmatis, showing that diones exhibit promising activity against mycobacteria, potentially guiding new treatments for bacterial infections (Malik et al., 2011).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-28-18-12-10-17(11-13-18)25-21(26)19-4-2-3-5-20(19)24(22(25)27)14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUMXOCRTDICII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

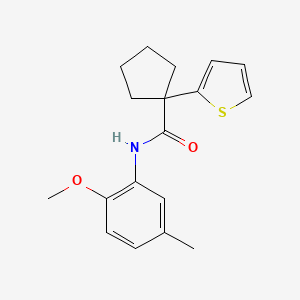
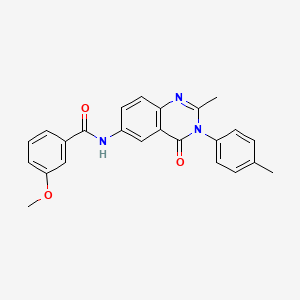
![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
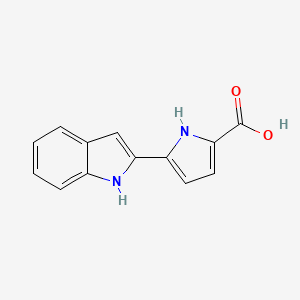
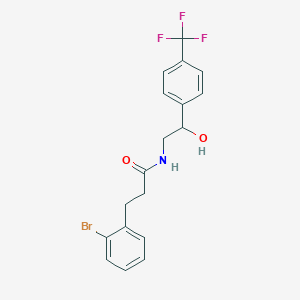

![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)



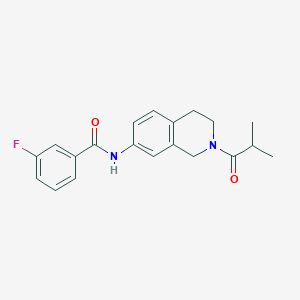
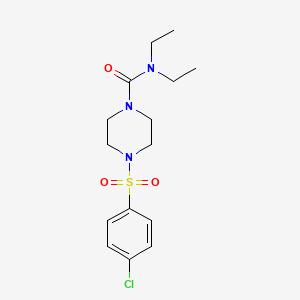
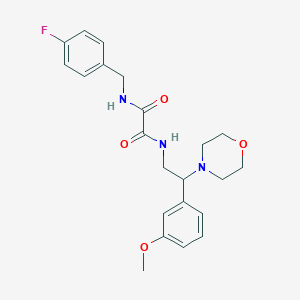
![[(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B2941664.png)